(2R,4R)-2-methylpiperidin-4-ol

Catalog No.
S753121
CAS No.
89451-59-2
M.F
C6H13NO
M. Wt
115.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,4R)-2-methylpiperidin-4-ol

CAS Number

89451-59-2

Product Name

(2R,4R)-2-methylpiperidin-4-ol

IUPAC Name

(2R,4R)-2-methylpiperidin-4-ol

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

InChI

InChI=1S/C6H13NO/c1-5-4-6(8)2-3-7-5/h5-8H,2-4H2,1H3/t5-,6-/m1/s1

InChI Key

DSVHVLZINDRYQA-PHDIDXHHSA-N

SMILES

CC1CC(CCN1)O

Canonical SMILES

CC1CC(CCN1)O

Isomeric SMILES

C[C@@H]1C[C@@H](CCN1)O

Medicinal Chemistry

(2R,4R)-2-Methylpiperidin-4-ol serves as a valuable building block for the synthesis of diverse biologically active molecules, including:

  • Cholinesterase inhibitors: These compounds hold promise in the treatment of Alzheimer's disease and other neurodegenerative disorders by preventing the breakdown of the neurotransmitter acetylcholine. Source: European Journal of Medicinal Chemistry
  • Anesthetics: Research suggests that derivatives of (2R,4R)-2-methylpiperidin-4-ol exhibit local anesthetic properties, making them potential candidates for pain management. Source: Bioorganic & Medicinal Chemistry Letters:
  • Anticonvulsants: Studies indicate that certain modifications of (2R,4R)-2-methylpiperidin-4-ol can lead to compounds with anticonvulsant activity, potentially useful in treating epilepsy. Source: Journal of Medicinal Chemistry:

The specific properties and potential therapeutic applications of these derived molecules depend on the nature of the functional groups attached to the core structure of (2R,4R)-2-methylpiperidin-4-ol.

Organic Synthesis

Beyond its role as a precursor for pharmaceuticals, (2R,4R)-2-methylpiperidin-4-ol finds utility in organic synthesis as a:

  • Chiral pool starting material: Due to its readily available enantiopure form, (2R,4R)-2-methylpiperidin-4-ol serves as a convenient starting point for the synthesis of other chiral compounds. Source: Chemical Reviews
  • Asymmetric catalyst: In combination with appropriate transition metals, (2R,4R)-2-methylpiperidin-4-ol can act as a catalyst for promoting stereoselective reactions, allowing for the creation of specific stereoisomers of desired products. Source: The Journal of Organic Chemistry

(2R,4R)-2-methylpiperidin-4-ol is a chiral compound belonging to the piperidine family, characterized by a six-membered ring containing one nitrogen atom. Its molecular formula is C₇H₁₅NO, and it has a molecular weight of approximately 129.20 g/mol. The compound features a hydroxyl group (-OH) at the fourth carbon and a methyl group (-CH₃) at the second carbon of the piperidine ring, contributing to its stereochemistry and biological activity. The specific stereoconfiguration at the 2 and 4 positions makes it a subject of interest in medicinal chemistry due to its potential therapeutic applications.

(2R,4R)-2-methylpiperidin-4-ol can undergo various chemical transformations, including:

  • Reductive Amination: This process can yield derivatives by reacting with aldehydes or ketones under catalytic hydrogenation conditions. For instance, intramolecular reductive amination reactions can produce multiple diastereomers, highlighting the compound's versatility in synthetic chemistry .
  • Hydroxylation: The compound can be further modified through hydroxylation reactions to introduce additional functional groups, enhancing its reactivity and potential applications in drug synthesis .

Research indicates that (2R,4R)-2-methylpiperidin-4-ol exhibits notable biological activities. It has been studied for its potential as a:

  • Neuroprotective Agent: Preliminary studies suggest that it may have neuroprotective properties, making it of interest for treating neurodegenerative diseases .
  • Analgesic: The compound has shown promise in pain relief applications, potentially acting on opioid receptors or other pain pathways .

The synthesis of (2R,4R)-2-methylpiperidin-4-ol can be achieved through various methods:

  • Intramolecular Reductive Amination: This method involves the reaction of an appropriate precursor with an amine under reducing conditions, typically using catalysts such as palladium on carbon .
  • Diastereoselective Synthesis: Recent advancements have introduced methods that allow for high diastereoselectivity in forming (2R,4R)-2-methylpiperidin-4-ol from acyclic β-enaminoesters derived from chiral sources like (R)-(−)-2-phenylglycinol .
  • Multi-step Synthetic Routes: More complex syntheses may involve several steps, including protection and deprotection of functional groups, as well as various coupling reactions to build up the piperidine framework .

(2R,4R)-2-methylpiperidin-4-ol finds applications in several fields:

  • Pharmaceuticals: It serves as an important intermediate in the synthesis of various pharmaceuticals due to its biological activity and structural properties.
  • Chemical Research: The compound is utilized in synthetic organic chemistry for developing new methodologies and exploring structure-activity relationships .

Studies on the interactions of (2R,4R)-2-methylpiperidin-4-ol with biological targets are ongoing. Early findings suggest:

  • Receptor Binding: Investigations into its binding affinity with neurotransmitter receptors indicate potential roles in modulating neurotransmission and pain pathways .
  • Metabolic Pathways: Understanding how this compound is metabolized within biological systems could provide insights into its efficacy and safety profiles as a therapeutic agent .

Several compounds share structural similarities with (2R,4R)-2-methylpiperidin-4-ol. Key comparisons include:

Compound NameStructure FeaturesUnique Aspects
(2S,4S)-2-methylpiperidin-4-olSimilar piperidine ring; different stereochemistryPotentially different biological activities
1-MethylpiperidineLacks hydroxyl group; simpler structureMore basic properties; less steric hindrance
4-HydroxyprolineContains a hydroxyl group; different backboneInvolved in collagen synthesis

The uniqueness of (2R,4R)-2-methylpiperidin-4-ol lies in its specific stereochemistry and functionalization that may confer distinct pharmacological properties compared to these similar compounds.

(2R,4R)-2-Methylpiperidin-4-ol possesses two contiguous stereogenic centres embedded in a six-membered, saturated heterocycle. The cis orientation (R,R configuration) is thermodynamically disfavoured, creating a stringent test for asymmetric methodology. Efficient access to enantiomerically enriched material therefore requires precise control of both absolute and relative stereochemistry.

Overview of Stereoselective Strategy Classes

Table 1 summarises the major tactics covered in Sections 3.1–3.5.

StrategyKey TransformationTypical Yielder or drScalable?Representative Reference
Kinetic resolution (asymmetric deprotonation)Enantioselective removal of α-proton from N-tert-butoxycarbonyl substrates45–60% [1]up to 96:4 [1]Gram scale [1]Stead, O’Brien and co-workers 2010 [1]
Kinetic resolution (acylative)Stereodifferentiating acylation with activated ester48% conv. [2]s = 73 [2]Multi-gram possible [2]Gordeenko et al. 2022 [2]
Lithiation–trappingDirected α-lithiation followed by electrophile capture72–90% [3]retention of er [3]>10 g batches [4]Leonori, Coldham et al. 2015 [3]
Reductive transaminationRhodium-catalysed transfer hydrogenation of pyridinium salts55–94% [5]up to 95:5 dr [5]Demonstrated 100 g [5]Chen, Xiao and co-workers 2024 [5]
Diastereoselective auxiliary controlIntramolecular reactions directed by chiral β-enaminoesters70–92% [6]≥20:1 dr [6]Decagram scale [6]Reyes-Bravo et al. 2022 [6]
Corey–Chaykovsky ring closureSulfonium ylide cyclisation of zwitterionic lactamsQuantitative [6]fixed cis geometry [6]5 g reported [6]Reyes-Bravo et al. 2022 [6]

Synthetic Methodologies

Kinetic Resolution via Asymmetric Deprotonation

Organolithium–Chiral Diamine Protocol

Stead and O’Brien demonstrated that N-tert-butoxycarbonyl piperidine undergoes highly enantioselective α-deprotonation with sec-butyllithium complexed to a (+)-sparteine surrogate at −78 °C [1]. Subsequent methyl iodide quench gave N-tert-butoxycarbonyl-(2R)-2-methylpiperidine in 84% yield and 96:4 er; acidic removal of the carbamate afforded (2R)-2-methylpiperidine without erosion of optical purity [1]. When 4-tert-butyldimethylsilyloxylithium trapping was employed, 2-methyl-4-silyloxypiperidines were isolated in 78% yield, providing a handle for downstream C-4 functionalisation [3].

Selectivity Factors and Mechanistic Insights

Variable-temperature in-situ infrared studies showed pre-lithiation complexes forming within 2 min at −50 °C, whereas rotation of the tert-butoxycarbonyl group becomes rate-limiting below −70 °C [1]. Density-functional theory places the transition state for deprotonation 2.3 kcal mol⁻¹ lower in energy for the (R) enantiomer, consistent with experimentally determined selectivity factors up to 28 [1].

Acylative Kinetic Resolution Complement

When racemic 2-methylpiperidine was exposed to N-hydroxysuccinimide (R)-2-phenoxypropanoate at −40 °C in toluene, selective O-acylation delivered (R,R)-amide in 48% conversion with an s factor of 73 and 93.7% diastereomeric excess [2]. Density-functional modelling attributed the preference to a concerted addition–elimination pathway that minimises steric clash between the methyl substituent and the phenoxy side chain [2].

Selected Kinetic Resolution DataYieldConversionSelectivity ser / dr
Lithiation–quench (MeI, −78 °C) [1]84%96:4 er
Acylative KR (N-hydroxysuccinimide ester, −40 °C) [2]48%48%7393.7% de

Lithiation–Trapping Strategies for Functionalisation

Coldham, Leonori and co-workers extended asymmetric deprotonation by treating N-tert-butoxycarbonyl-(2R)-2-methylpiperidine with sec-butyllithium in diethyl ether, followed by electrophile capture (Table 2) [3].

ElectrophileProductYieldRetained er
Carbon dioxide(2R)-2-methylpiperidine-4-carboxylic acid76% [3]95:5 [3]
Benzaldehyde2-methyl-4-hydroxy-4-benzylpiperidine72% [3]96:4 [3]
Chlorotrimethylsilane4-trimethylsilyloxy analogue90% [3]96:4 [3]

Flow chemistry adaptations permit lithiation at 0 °C for five seconds, followed by immediate trapping, delivering identical optical purity on 100 g scale and reducing solvent usage by 45% [4].

Reductive Transamination from Pyridinium Salts

Chen and Xiao established a rhodium-catalysed transfer hydrogenation that dearomatises pyridinium salts under formic acid–triethylamine conditions, generating dihydropyridines that undergo hydrolytic ring opening and intramolecular reductive amination [5]. Applying the protocol to a 2-methyl-4-hydroxy substituted pyridinium chloride yielded N-para-tolyl-(2R,4R)-2-methylpiperidin-4-ol in 78% isolated yield, 91:9 dr, and >95:5 er after a single recrystallisation [5]. Kinetic isotope studies indicate the stereogenic information is installed during the amine exchange step, rather than in the hydride delivery [5].

Diastereoselective Synthesis Using Chiral Auxiliaries

β-Enaminoester Route

Reyes-Bravo and co-workers synthesised chiral zwitterionic bicyclic lactams from β-enaminoesters derived from (R)-2-phenylglycinol [6]. Non-classical Corey–Chaykovsky ring closure (see Section 3.5) afforded oxazolo[3,2-a]pyridones which, after chemoselective reductions, delivered cis-4-hydroxy-2-methylpiperidine hydrochloride (Scheme 1) in 92% yield with >20:1 diastereomeric ratio and absolute configuration (2R,4R) confirmed by single-crystal X-ray diffraction [6].

Davies Chiral Auxiliary

Yau and Davies used α-phenylethylamine to control Michael addition into α,β-unsaturated esters, forming adducts that cyclised via Dieckmann condensation. After hydrogenolytic auxiliary removal, 1-unsubstituted 2-methyl-4-piperidones were isolated in 85–88% yield and 98% enantiomeric excess [7]. Subsequent Luche reduction provided the requisite (2R,4R)-piperidinol with ≥95% overall stereoretention [7].

Corey–Chaykovsky Ring-Closing Reactions

The non-classical Corey–Chaykovsky protocol employs a sulfonium ylide generated in situ from trimethylsulfonium iodide and sodium hydride to promote cyclisation of β-enaminoesters [6]. Key features include:

  • Ring closure proceeds under mild, aprotic conditions at 0 °C in tetrahydrofuran over 30 minutes, precluding epimerisation [6].
  • Two new stereocentres form concomitantly with complete cis selectivity due to endo facial attack enforced by the bicyclic framework (Figure 1) [6].
  • Mechanistic DFT analysis shows a concerted, asynchronous transition state wherein ylide carbon adds to the iminium carbon while leaving group departure occurs; calculated ΔG‡ = 11.4 kcal mol⁻¹ aligns with rapid room-temperature conversion [6].
Representative Corey–Chaykovsky DataYielddrScale
Lactam → cis-4-hydroxy-2-methylpiperidine [6]98%>20:15 g
Lactam → cis-4-hydroxy-6-methylpiperidine-2-carboxylic acid [6]86%18:12 g

Comparative Assessment

Figure 2 ranks the methodologies by step economy and stereochemical efficiency. Kinetic deprotonation gives outstanding enantioselectivity but requires cryogenic conditions. Lithiation–trapping offers modular diversification, whereas Corey–Chaykovsky chemistry delivers the target scaffold in the fewest steps with diastereocontrol embedded by design. Reductive transamination uniquely tolerates N-aryl substituents and enables late-stage isotopic labelling.

Key Data Table

MethodStep Count to TargetBest Isolated YieldBest er/drTemperatureCatalyst or Reagent LoadScalable Record
Lithiation–methylation–hydroxylation sequence [3] [1]369% overall96:4 er−78 °C1.0 equiv sec-butyllithium100 g [4]
Acylative KR then hydrolysis [2]248%s = 73−40 °C1.1 equiv activated ester10 g (pilot)
Corey–Chaykovsky closure [6]292–98%>20:1 dr0 °C → rtCatalytic sodium hydride (5 mol %)5 g
Reductive transamination [5]378%95:5 dr60 °C1 mol % rhodium100 g
Chiral auxiliary Dieckmann–Luche [7]474%98% ee25 °CStoichiometric auxiliary20 g

XLogP3

0.1

Dates

Last modified: 08-15-2023

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